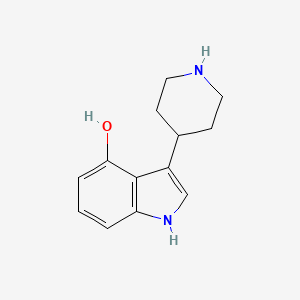

3-piperidin-4-yl-1H-indol-4-ol

Description

Significance of the Indole (B1671886) Nucleus in Biologically Active Compounds and Natural Products

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in chemical biology and drug discovery. chemicalbook.com It is a fundamental component of a vast array of natural products and synthetic molecules exhibiting significant biological effects. ijpsr.com The essential amino acid tryptophan, for instance, features an indole ring and serves as a biosynthetic precursor to crucial neurochemicals like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), which regulate mood and sleep-wake cycles, respectively. ijpsr.com

The structural versatility of the indole ring allows it to participate in various non-covalent interactions, including hydrogen bonding (as a donor via the N-H group), π-π stacking, and hydrophobic interactions. chemicalbook.com This adaptability makes it a frequent visitor at the binding sites of numerous biological targets. Its presence is noted in a wide range of pharmacologically active alkaloids, such as the anti-hypertensive agent reserpine (B192253) and the psychedelic compound lysergic acid diethylamide (LSD). ijpsr.com In modern pharmaceuticals, the indole framework is a key component of drugs spanning various therapeutic areas, including anti-inflammatory agents like indomethacin, anti-migraine drugs of the triptan class like sumatriptan, and various anticancer agents. acs.orgtestbook.combyjus.com

The broad utility of the indole scaffold has spurred extensive research into its synthesis and functionalization, leading to a rich and diverse chemical space of indole derivatives with applications in treating cancer, infections, and neurological disorders. ijpsr.comnih.gov

Role of the Piperidine (B6355638) Moiety in Medicinal Chemistry Scaffolds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. ontosight.ai Its prevalence is highlighted by its incorporation into the structures of a multitude of FDA-approved drugs. The piperidine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility and the ability to traverse the blood-brain barrier, which is particularly valuable for developing drugs targeting the central nervous system (CNS).

The nitrogen atom within the piperidine ring is basic, allowing for the formation of salts which can improve a drug's formulation characteristics. Furthermore, this nitrogen can act as a hydrogen bond acceptor and provides a convenient handle for synthetic modification, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. Piperidine and its derivatives are found in numerous classes of therapeutic agents, including antipsychotics (e.g., haloperidol), analgesics (e.g., fentanyl), and antihistamines. ontosight.ai The conformational flexibility of the piperidine ring (typically adopting a chair conformation) also allows for precise spatial orientation of substituents, which can be critical for optimal interaction with a biological target.

Rationale for Investigating Hybrid Indole-Piperidine Architectures in Chemical Research

The strategic combination of the indole and piperidine pharmacophores into a single molecular entity, creating indole-piperidine hybrids, is a well-established approach in drug discovery. This strategy is rooted in the principle of molecular hybridization, which seeks to merge two distinct pharmacophoric units to create a new compound with a synergistic or additive biological profile, or to modulate properties such as selectivity and pharmacokinetics. rsc.orgjmchemsci.com

Given the respective roles of indoles in mimicking endogenous ligands (like serotonin) and piperidines in conferring desirable drug-like properties, their fusion can lead to potent and selective ligands for various receptors and enzymes. ijpsr.com For example, research into indole-piperidine hybrids has yielded promising candidates for treating complex diseases. Studies have explored these scaffolds for their potential as antimalarial agents, where they may interfere with crucial pathways in the Plasmodium falciparum parasite. ijpsr.comnih.gov Additionally, these hybrids are extensively investigated for CNS disorders, with derivatives being designed as selective dopamine (B1211576) and serotonin receptor modulators for conditions like schizophrenia and depression. nih.govnih.gov The development of multi-target-directed ligands, which can simultaneously interact with multiple targets involved in a disease cascade (e.g., cholinesterase and monoamine oxidase in Alzheimer's disease), often employs such hybrid structures. ontosight.ai

Contextualizing 3-piperidin-4-yl-1H-indol-4-ol within Indole-Piperidine Chemical Space

The compound this compound belongs to the class of 3-substituted 4-hydroxyindoles. Its structure features a piperidin-4-yl group directly attached to the C3 position of a 4-hydroxyindole (B18505) core. While specific research literature on the this compound isomer is limited, its chemical architecture places it firmly within the actively explored indole-piperidine hybrid space. Its structural components suggest potential biological relevance. The 4-hydroxyindole moiety itself is known to inhibit amyloid-beta peptide aggregation, a process implicated in Alzheimer's disease. ncats.io The 3-piperidinyl substituent provides a basic nitrogen center and a scaffold known to interact with various CNS targets.

The synthesis of such a molecule could theoretically be achieved through methods like the Fischer indole synthesis, a classic reaction for forming indoles from a phenylhydrazine (B124118) and a ketone or aldehyde. testbook.combyjus.comwikipedia.org In this case, reacting 4-hydroxyphenylhydrazine with a suitably protected 4-piperidone (B1582916) derivative under acidic conditions would be a plausible route to the core indole structure.

The potential significance of this compound can be inferred from the documented activities of its close structural analogs. The academic literature contains numerous examples of related compounds where the position of the hydroxyl group is varied or other substituents are present.

A key analog is 3-piperidin-4-yl-1H-indol-5-ol , a positional isomer that has been studied as a versatile building block in medicinal chemistry. It serves as a precursor for synthesizing derivatives that target nicotinic acetylcholine (B1216132) and serotonergic receptors, highlighting the role of this scaffold in developing CNS-active agents.

Another important related scaffold is the parent 3-piperidin-4-yl-1H-indole , which lacks the hydroxyl group. A series of these compounds were synthesized and evaluated for antimalarial activity, demonstrating that the core indole-piperidine structure can serve as a template for developing anti-infective agents. ijpsr.comnih.gov

More complex analogs have also been synthesized and studied. For instance, compounds like 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol have been prepared and evaluated for their affinity and selectivity for dopamine D2 receptors, showcasing the utility of the 3-substituted indole-piperidine framework in designing highly specific receptor ligands. nih.govnih.gov The table below summarizes selected structural analogs and their reported biological context.

| Compound/Scaffold Name | Key Structural Features | Reported Biological Context/Activity | Reference(s) |

| 3-piperidin-4-yl-1H-indol-5-ol | Positional isomer of the title compound | Precursor for nicotinic and serotonergic receptor ligands | |

| 3-piperidin-4-yl-1H-indole | Parent scaffold lacking the hydroxyl group | Investigated as a novel antimalarial chemotype | ijpsr.comnih.gov |

| 4-Hydroxyindole | Parent indole core of the title compound | Inhibits amyloid-beta peptide aggregation; precursor for anti-inflammatory compounds | ncats.io |

| 4-(4-Iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Complex analog with N-alkylation and substitution on the piperidine ring | High-affinity and selective dopamine D2 receptor antagonist | nih.govnih.gov |

| 3-[2-(Pyrrolidin-1-yl)ethyl]indoles | Analog with a pyrrolidine (B122466) ring and ethyl linker | Potent and selective agonists for the h5-HT1D receptor | acs.org |

This body of research on related structures underscores the rich pharmacological potential of the indole-piperidine chemical space. While direct experimental data on this compound remains elusive in the public domain, the activities of its analogs suggest that it is a compound of significant interest for potential applications in neuropharmacology and beyond.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

3-piperidin-4-yl-1H-indol-4-ol |

InChI |

InChI=1S/C13H16N2O/c16-12-3-1-2-11-13(12)10(8-15-11)9-4-6-14-7-5-9/h1-3,8-9,14-16H,4-7H2 |

InChI Key |

UQSOCYAWPXFWQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C(=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperidin 4 Yl 1h Indol 4 Ol and Its Derivatives

Retrosynthetic Analysis of the 3-piperidin-4-yl-1H-indol-4-ol Core Structure

A retrosynthetic analysis of the this compound structure reveals several potential bond disconnections and strategic approaches. The most logical and common disconnection is the C3-C4 bond between the indole (B1671886) ring and the piperidine (B6355638) moiety. This disconnection simplifies the target molecule into two key building blocks: a 4-hydroxyindole (B18505) synthon and a piperidine-4-yl synthon.

Strategy A: Indole Alkylation/Acylation. This approach involves the functionalization of a pre-formed 4-hydroxyindole ring at the C3 position with a suitable piperidine electrophile. For instance, a Friedel-Crafts type reaction between 4-hydroxyindole and a 4-piperidone (B1582916) derivative, followed by reduction, could form the desired C-C bond.

Strategy B: Piperidine Construction onto Indole. An alternative strategy involves building the piperidine ring onto an indole precursor. This could be envisioned by starting with a 3-(aminoalkyl)-1H-indol-4-ol derivative and performing an intramolecular cyclization to form the piperidine ring.

Strategy C: Convergent Fragment Coupling. This strategy focuses on preparing the indole and piperidine fragments separately and then coupling them. A modern approach could involve a transition-metal-catalyzed cross-coupling reaction, for example, between a 3-halo-4-hydroxyindole and a piperidin-4-yl organometallic reagent.

Each of these strategies relies on robust methods for the synthesis of the individual indole and piperidine cores, which are discussed in the subsequent sections.

Established Synthetic Routes to Substituted Indoles

The construction of the indole nucleus is a well-explored area of organic synthesis, with a rich history of named reactions and a continuous development of modern catalytic methods.

Several classical methods remain indispensable for synthesizing indole derivatives due to their reliability and access to specific substitution patterns. alfa-chemistry.com

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. byjus.comtestbook.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.combyjus.com The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) to form the aromatic indole ring. testbook.comjk-sci.com A wide range of Brønsted and Lewis acids can be used as catalysts. testbook.com

Madelung Synthesis: Reported in 1912, the Madelung synthesis is the intramolecular cyclization of N-phenylamides at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org This reaction is one of the few methods that proceed via a base-catalyzed thermal cyclization of N-acyl-o-toluidines. wikipedia.org Modern modifications have been developed to allow for milder reaction conditions. researchgate.netacs.org

Nenitzescu Indole Synthesis: This method, discovered by Costin Nenițescu in 1929, forms 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org The direct formation of the 5-hydroxyindole core makes this reaction particularly relevant for synthesizing precursors to 4-hydroxyindoles, as seen in the target molecule.

Bartoli Indole Synthesis: The Bartoli reaction is a versatile method for synthesizing substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org A key advantage is its ability to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org The reaction requires three equivalents of the Grignard reagent and is particularly effective for preparing 7-substituted indoles. wikipedia.orgjk-sci.com The steric bulk of the ortho substituent often leads to higher yields by facilitating the required wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgname-reaction.com

| Synthesis Method | Key Starting Materials | Key Reagents/Conditions | Primary Product Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) alfa-chemistry.comjk-sci.com | 2,3-substituted indoles | Widely applicable, versatile | Harsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones byjus.com |

| Madelung | N-acyl-o-toluidine | Strong base (e.g., NaOEt), high temperature wikipedia.org | Unsubstituted or 2-substituted indoles | Good for simple indoles | Harsh conditions (high temp, strong base), limited functional group tolerance |

| Nenitzescu | Benzoquinone, β-aminocrotonic ester | Acid-catalyzed synarchive.com | 5-hydroxyindoles wikipedia.org | Direct access to 5-hydroxyindoles | Limited to specific substitution patterns |

| Bartoli | ortho-substituted nitroarene, vinyl Grignard reagent | 3 eq. Grignard reagent, acid workup wikipedia.orgjk-sci.com | 7-substituted indoles jk-sci.com | Flexible for 7-substituted indoles, tolerates various ortho groups jk-sci.com | Requires excess Grignard reagent, sensitive to steric hindrance |

Modern synthetic chemistry has introduced a variety of transition-metal-catalyzed methods for indole synthesis, which often provide milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation. mdpi.com

Palladium-Catalyzed Syntheses: Palladium catalysts are powerful tools for indole synthesis. mdpi.com A common strategy involves a Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization (aminopalladation/reductive elimination) to form the indole ring. mdpi.com Other palladium-catalyzed methods include domino or cascade reactions that can rapidly build complexity. tandfonline.com

Copper, Rhodium, and Cobalt-Catalyzed Syntheses: Other transition metals have also been successfully employed. Copper-catalyzed methods often involve intramolecular C-H amination or cyclization of N-arylenamines. mdpi.com Rhodium catalysts can be used for the cyclization of 2-ethynylanilines with various partners, while cobalt has been used in cross-dehydrogenative coupling reactions to form the indole scaffold. mdpi.comtandfonline.com These methods represent the forefront of indole synthesis, offering efficient and sustainable alternatives to classical approaches. nih.govresearchgate.net

Strategies for Piperidine Ring Construction and Functionalization

The piperidine ring is a fundamental scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govnih.gov These can be broadly categorized into intramolecular and intermolecular approaches.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing a nitrogen atom and a reactive functional group is induced to form the six-membered ring. nih.gov In this approach, a new C-N or C-C bond is formed. mdpi.com

Reductive Amination: The intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and reliable method for constructing piperidines.

Hydroamination/Cyclization: The intramolecular hydroamination of ω-alkenyl or ω-alkynyl amines, often catalyzed by transition metals (e.g., Rhodium, Gold), provides an atom-economical route to substituted piperidines. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclizations offer another pathway. For example, the cyclization of N-alkenyl-α-haloamides can be initiated to form the piperidine ring. Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has also been reported as an effective method. mdpi.com

Ring-Closing Metathesis (RCM): RCM, using catalysts like the Grubbs catalyst, is a potent method for forming cyclic structures, including piperidines, from acyclic diene precursors.

Intermolecular strategies build the piperidine ring by combining two or more separate components. These methods are often highly convergent and efficient.

[5+1] Annulation: This strategy involves the reaction of a five-atom component (containing a nitrogen and four carbons) with a one-atom component. A hydrogen borrowing [5+1] annulation method has been reported for this purpose. nih.gov

Diels-Alder Reactions: The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an azadiene and a dienophile, is a powerful tool for constructing substituted tetrahydropyridines, which can be readily reduced to piperidines.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants. researchgate.net Several MCRs have been developed for the synthesis of complex piperidine scaffolds, offering rapid access to molecular diversity. researchgate.net

Asymmetric Synthesis of Piperidine Derivatives

The chiral nature of many biologically active piperidine-containing compounds necessitates the development of efficient asymmetric syntheses. mdpi.com A variety of approaches have been established to access enantiomerically enriched piperidine derivatives, which can serve as key intermediates in the synthesis of complex molecules like this compound.

One prominent strategy involves the catalytic asymmetric hydrogenation of pyridine (B92270) precursors . This method can provide direct access to chiral piperidines, although it often requires harsh conditions and specialized catalysts. nih.gov To achieve high enantioselectivity, N-iminopyridium ylides have been used to weaken the aromaticity of the pyridine ring, facilitating asymmetric hydrogenation with catalysts like N,P-ligated iridium complexes. researchgate.net Another approach is the diastereoselective hydrogenation of pyridines using chiral auxiliaries, such as the Evans auxiliary. organic-chemistry.org

Ring expansion strategies offer another route to chiral piperidines. For instance, a catalytic asymmetric deprotonation of N-Boc pyrrolidine (B122466), followed by aldehyde trapping and ring expansion, can yield chiral β-hydroxy piperidines. neliti.com This method is flexible, allowing for the stereoselective synthesis of different stereoisomers.

Annulation reactions represent a powerful tool for constructing the piperidine ring with high stereocontrol. The Kwon annulation, a [4+2] cycloaddition of imines with allenes catalyzed by tertiary phosphines, has been developed into a highly enantioselective process using C2-symmetric chiral phosphepine catalysts. mdpi.com This method provides access to a range of functionalized piperidine derivatives with excellent stereoselectivity.

Other notable methods include:

Intramolecular cyclization: Reductive amination of amino-aldehydes can form the piperidine ring. nih.gov

Aza-Michael cyclizations: Asymmetric intramolecular aza-Michael reactions, catalyzed by chiral phosphoric acids, have been used to synthesize substituted piperidines with high enantioselectivity. nih.gov

From chiral amines: An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been developed for the asymmetric synthesis of substituted NH-piperidines. nih.govpkusz.edu.cn

These methodologies provide a toolkit for the synthesis of the chiral piperidine fragment required for the construction of this compound. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Convergent and Linear Synthetic Schemes for this compound

The assembly of the this compound scaffold can be approached through both convergent and linear strategies. A convergent synthesis would involve the separate synthesis of the indole and piperidine moieties, followed by their coupling. In contrast, a linear synthesis would build one ring system onto the other in a stepwise fashion.

A plausible linear approach could start from a pre-functionalized indole, with the piperidine ring being constructed subsequently. Conversely, a functionalized piperidine could serve as the starting point for the formation of the indole ring.

A notable synthetic route involves the reduction of a precursor like 3-(1H-indol-4-yl)-3-piperidinol hydrochloride using lithium in ammonia to yield 4-(piperidin-3-yl)-1H-indole. prepchem.com This suggests a strategy where the C-N bond is formed first, followed by modification of the piperidine ring.

Coupling Reactions and Linker Strategies

The formation of the crucial C-C bond between the indole C3 position and the piperidine C4 position is a key step in the synthesis of this compound. Various cross-coupling reactions are instrumental in forging this link.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable here. For instance, the Sonogashira coupling of a terminal alkyne with an ortho-iodoaniline derivative can be a precursor to the indole ring, which can then be further functionalized. mdpi.comnih.gov This methodology allows for the introduction of various substituents on the indole ring. The Suzuki and Heck reactions are also powerful tools for C-C bond formation and can be employed to couple the indole and piperidine fragments. nih.gov

The table below summarizes some relevant coupling reactions for the synthesis of indole derivatives.

| Coupling Reaction | Catalyst System | Reactants | Product |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne, N,N-dialkyl-o-iodoaniline | N,N-dialkyl-o-(1-alkynyl)aniline |

| Suzuki Coupling | Pd(OAc)₂ / S-Phos | ortho-gem-dihalovinylaniline, Boronic acid | 2-substituted indole |

| Heck Reaction | Pd catalyst | Aryl halide, Alkene | Substituted indole precursor |

In the context of linking the two rings, strategies can involve the direct coupling of a 4-halopiperidine derivative with a 3-metalloindole or vice versa. Alternatively, a linker can be used, which is later modified to complete the piperidine ring. For instance, an N-alkylation of a racemic 3-(piperidin-3-yl)-1H-indole with a chiral reagent can be used to separate diastereomers, which, after removal of the chiral auxiliary, yield the pure enantiomers. nih.gov

Protecting Group Chemistry in this compound Synthesis

The presence of multiple reactive sites in this compound—specifically the indole nitrogen (N-1), the piperidine nitrogen, and the hydroxyl group at C-4—necessitates a robust protecting group strategy to ensure chemoselectivity during synthesis. neliti.com

Indole Nitrogen (N-1) Protection: The indole N-H is acidic and can interfere with many reactions. Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Tosyl (Ts) and benzenesulfonyl (Bs) are common choices.

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used and offer orthogonal deprotection strategies.

Alkyl groups: Benzyl (B1604629) (Bn) or substituted benzyl groups can be employed, though their removal can require harsh conditions.

tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal with acid (e.g., TFA). mdpi.com

Benzyloxycarbonyl (Cbz): Removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.

Allyloxycarbonyl (Alloc): Can be removed under mild conditions using a palladium catalyst.

Hydroxyl Group Protection: The C-4 hydroxyl group on the indole ring may also require protection, depending on the reaction conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are common choices due to their ease of introduction and removal.

An effective protecting group strategy allows for the selective modification of different parts of the molecule, which is crucial for both the total synthesis and the generation of analogs. neliti.com

Derivatization and Analog Generation of this compound

The generation of analogs of this compound is essential for exploring its structure-activity relationship. Derivatization can be targeted at several positions on the molecule.

Modifications at the Indole Nitrogen (N-1)

The indole N-1 position is a common site for modification. N-arylation of indoles can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, for example, can be used to introduce a wide range of aryl and heteroaryl groups at the N-1 position. nih.gov Base-mediated N-arylation of indoles has also been reported. nih.gov These modifications can significantly impact the electronic properties and steric bulk of the indole core.

Substitutions on the Indole Ring (e.g., C-2, C-3, C-4, C-5, C-6, C-7)

The indole ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties.

C-2 Position: The C-2 position can be functionalized through various methods, including palladium-catalyzed tandem C-N/Suzuki-Miyaura coupling of ortho-gem-dihalovinylanilines with boronic acids. organic-chemistry.org

C-3 Position: While the C-3 position is occupied by the piperidine ring in the parent compound, modifications to the linker or the piperidine itself can be considered analogs. For example, syntheses of 3-substituted indoles are well-established. nih.govresearchgate.net

C-4 Position: The hydroxyl group at C-4 is a key feature, but analogs can be generated by replacing it with other functional groups, such as alkoxy, amino, or halogen groups.

C-5, C-6, and C-7 Positions: Substituents can be introduced on the benzene (B151609) portion of the indole ring. This is often achieved by starting with a pre-substituted aniline (B41778) in the indole synthesis. For example, 5-fluoro and 5-methoxy derivatives of 3-(piperidin-3-yl)-1H-indole have been synthesized. nih.gov Electrophilic substitution reactions, such as iodination, can also be used to introduce functional groups that can be further elaborated. nih.gov

The table below provides examples of substituted indole derivatives.

| Compound | Position of Substitution | Substituent |

| 5-fluoro-3-(piperidin-3-yl)-1H-indole | C-5 | Fluoro |

| 5-methoxy-3-(piperidin-3-yl)-1H-indole | C-5 | Methoxy (B1213986) |

| 2-(4-benzylpiperidin-1-yl)-1-(6-hydroxy-1H-indol-3-yl)ethanone | C-6 | Hydroxy |

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound scaffold.

Modifications at the Piperidine Nitrogen (N-1')

The secondary amine of the piperidine ring in this compound is a common site for modification, primarily through N-alkylation and N-acylation reactions. These modifications allow for the introduction of a wide range of functional groups, which can significantly influence the pharmacological properties of the molecule.

N-Alkylation:

N-alkylation is a fundamental method for introducing alkyl, aryl, or other functionalized groups at the piperidine nitrogen. This transformation is typically achieved by reacting the parent indole with an appropriate electrophile, such as an alkyl halide or tosylate, in the presence of a base. The choice of base and solvent system can be crucial for achieving high yields and, in some cases, regioselectivity. For instance, the combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) is effective for promoting N-alkylation. beilstein-journals.org Iron-catalyzed N-alkylation of related indoline (B122111) scaffolds using alcohols as alkylating agents has also been reported, offering a more sustainable approach. nih.gov This "borrowing-hydrogen" methodology, catalyzed by a tricarbonyl(cyclopentadienone) iron complex, allows for the efficient formation of N-alkylated products. nih.gov

Enantioselective N-alkylation strategies have also been developed for related indole derivatives, which are crucial when chirality is a key factor for biological activity. These methods often employ chiral catalysts, such as phosphoric acids or palladium complexes with chiral ligands, to control the stereochemical outcome. mdpi.com

N-Acylation:

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This modification can alter the basicity and hydrogen-bonding capabilities of the nitrogen atom. Common acylation methods involve the use of acyl chlorides or anhydrides. More recently, chemoselective methods using thioesters as a stable acyl source have been developed. nih.gov These reactions are often promoted by a base, such as cesium carbonate (Cs₂CO₃), in a high-boiling solvent like xylene. nih.govbeilstein-journals.org Another approach involves the dehydrogenative coupling of indoles with primary alcohols, catalyzed by reagents like tetrapropylammonium (B79313) perruthenate (TPAP), which oxidizes the alcohol in situ to an aldehyde that then acylates the nitrogen. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl bromide, NaH, THF | N-1 Alkylindazoles (demonstrating principle) | beilstein-journals.org |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Tricarbonyl(cyclopentadienone) iron complex, Trifluoroethanol | N-alkylated indolines | nih.gov |

| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | N-acylated indoles | nih.gov |

| N-Acylation (Dehydrogenative) | Primary alcohol, TPAP (catalyst) | N-acylated indoles | nih.gov |

Substitutions on the Piperidine Ring (e.g., C-2', C-3', C-4', C-5', C-6')

Introducing substituents directly onto the carbon framework of the piperidine ring offers a powerful strategy to create structural diversity and explore the three-dimensional chemical space. whiterose.ac.uk Methodologies for achieving this often involve either building the substituted piperidine ring from acyclic precursors or functionalizing a pre-existing piperidine or its precursor.

Stereoselective synthesis is often a primary goal in this context. One approach involves the hydrogenation of substituted pyridine precursors. nih.gov The reduction of disubstituted pyridines, for example, can lead to cis-piperidines diastereoselectively. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to access the corresponding trans-diastereoisomers. whiterose.ac.uk

Other advanced strategies include:

Ene Cyclization: Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes can produce 3,4-disubstituted or 3,4,5-trisubstituted piperidines with a high degree of stereocontrol. rsc.org

Ring Transformation: The ring expansion of 2-(2-mesyloxyethyl)azetidines provides a stereoselective route to cis-3,4-disubstituted piperidines. acs.org

C-H Functionalization: Direct functionalization of C-H bonds on the piperidine ring is an emerging strategy. Rhodium-catalyzed C-H insertion reactions, for instance, can introduce substituents at the C-2 or C-4 positions, with the site-selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Mannich-type Reactions: A three-component vinylogous Mannich-type reaction can be used to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids. rsc.org

| Synthetic Strategy | Key Features | Substitution Pattern Achieved | Reference |

|---|---|---|---|

| Pyridine Hydrogenation & Epimerization | Diastereoselective reduction followed by controlled isomerization. | Various regio- and diastereoisomers (e.g., cis and trans). | whiterose.ac.uk |

| Ene Cyclization | Lewis acid catalysis of 4-aza-1,7-dienes. | 3,4-disubstituted or 3,4,5-trisubstituted. | rsc.org |

| Azetidine (B1206935) Ring Expansion | Stereoselective transformation of azetidine precursors. | cis-3,4-disubstituted. | acs.org |

| Rhodium-Catalyzed C-H Functionalization | Site-selectivity controlled by catalyst and N-protecting group. | C-2, C-3, or C-4 substituted. | nih.gov |

Introduction of Fluoro-substituents and other Halogens

The incorporation of halogens, especially fluorine, into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and pharmacokinetic properties. acs.org Versatile synthetic strategies have been developed for the introduction of fluorine and other halogens into the this compound scaffold.

Fluorination:

Fluorine can be introduced at various positions. For related structures, fluorination of the piperidine ring has been achieved to create novel 4-fluoropiperidines. acs.org A common method for introducing fluorine into heterocyclic rings is through nucleophilic aromatic substitution (SNAr). However, direct fluorination of electron-rich rings like pyridine (a precursor to piperidine) is challenging. rsc.orgnih.gov A successful strategy involves the activation of the ring, for example, by forming a pyridine N-oxide. Fluorination of a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) proceeds efficiently to yield the 3-fluoro derivative, which can then be reduced and incorporated into the final structure. nih.gov

Other Halogenations:

Chlorination, bromination, and iodination can be achieved using various electrophilic halogenating agents. researchgate.net For the indole nucleus, biocatalytic C-H halogenation using enzymes like flavin-dependent halogenases offers excellent regioselectivity under environmentally benign conditions. researchgate.net These enzymes can catalyze the selective bromination of various indole derivatives. researchgate.net Halogenated indole alkaloids are also found in nature, particularly from marine invertebrates, indicating that biological systems have evolved sophisticated pathways for their synthesis. nih.gov

| Halogenation Type | Methodology | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Fluorination | Nucleophilic substitution on an activated pyridine N-oxide precursor. | Tetrabutylammonium fluoride (TBAF) | nih.gov |

| Fluorination | Development of versatile strategies for fluorinated piperidines. | Various fluorinating agents | acs.org |

| Bromination | Biocatalytic C-H halogenation of the indole ring. | RebH enzyme variant (halogenase) | researchgate.net |

| General Halogenation | Electrophilic halogenation. | NCS, NBS, NIS (N-chloro/bromo/iodosuccinimide) | researchgate.net |

Advanced Structural and Conformational Analysis of 3 Piperidin 4 Yl 1h Indol 4 Ol

Spectroscopic Characterization Techniques for Elucidating Molecular Architecture (Beyond Basic Identification)

Modern spectroscopic methods are pivotal in confirming the molecular structure and exploring the complex stereochemical and dynamic properties of heterocyclic compounds like 3-piperidin-4-yl-1H-indol-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. researchgate.net While one-dimensional ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional techniques are required to resolve complex stereochemical and conformational questions. For a molecule like this compound, techniques such as COSY, HSQC, HMBC, and NOESY are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the indole (B1671886) and piperidine (B6355638) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting the indole and piperidine fragments and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and preferred conformation. For instance, NOE correlations can help determine the relative orientation of the indole and piperidine rings.

In analogous compounds like chiral 3-(piperidin-3-yl)-1H-indole derivatives, NMR has been used to differentiate between stereoisomers by observing differences in chemical shifts, particularly for the protons and carbons on the piperidine ring. nih.gov The study of rotational isomerism and conformational changes can also be pursued using variable temperature NMR experiments, which can reveal the coalescence of signals as rotational barriers are overcome. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for the 3-(Piperidinyl)-1H-indole Core Structure Note: This table is based on data from closely related analogs, such as 3-(piperidin-3-yl)-1H-indole, and serves as a representative example. Actual chemical shifts for this compound may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Indole C2 | ~7.0-7.2 | ~122.0 | H-3', H-7a |

| Indole C3 | - | ~115.0 | H-2, H-4', H-2', H-6' |

| Indole C4 | - | ~126.0 | H-5, H-7a |

| Indole C5 | ~7.1-7.3 | ~120.0 | H-4, H-6 |

| Indole C6 | ~7.0-7.2 | ~122.0 | H-5, H-7 |

| Indole C7 | ~7.5-7.7 | ~111.0 | H-5, H-7a |

| Indole N1-H | ~8.0-8.2 | - | - |

| Piperidine C2'/C6' | Axial: ~2.7-2.9, Equatorial: ~3.1-3.3 | ~50.0 | H-3'/H-5', H-4' |

| Piperidine C3'/C5' | Axial: ~1.6-1.8, Equatorial: ~1.9-2.1 | ~31.0 | H-2'/H-6', H-4' |

| Piperidine C4' | ~2.8-3.0 | ~34.0 | H-2'/H-6', H-3'/H-5' |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. nih.gov By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to verify its molecular formula, C₁₃H₁₆N₂O. This technique is a standard for the characterization of new psychoactive substances and other complex heterocyclic molecules. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O |

| Monoisotopic Mass (Calculated) | 216.1263 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 217.1335 |

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. mdpi.com A single-crystal X-ray diffraction study of this compound would unambiguously determine the three-dimensional arrangement of atoms.

A key aspect of such an analysis would be the characterization of the intermolecular hydrogen bonding network. The molecule contains three hydrogen bond donors (the indole N-H, the piperidine N-H, and the hydroxyl O-H) and two acceptor atoms (the piperidine N and the hydroxyl O). This functionality allows for the formation of extensive hydrogen-bonding networks, which dictate the crystal packing and influence the material's physical properties. mdpi.com In related structures, hydrogen bonds have been shown to link molecules into complex three-dimensional frameworks. nih.gov

Conformational Preferences and Dynamics of the Indole-Piperidine System

The indole and piperidine rings are linked by a single C-C bond, allowing for considerable conformational flexibility. Understanding the preferred conformations and the dynamics of their interconversion is crucial.

The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. mdpi.com In this compound, the indol-4-ol substituent at the C4 position of the piperidine ring can exist in either an axial or an equatorial position. The equatorial conformation is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions. The precise conformational preference can be determined experimentally using NMR (by analyzing coupling constants and NOE data) or computationally through molecular modeling. Boat or twist-boat conformations are significantly higher in energy and are typically only considered as transition states for ring inversion.

The single bond connecting the C3 of the indole ring and the C4 of the piperidine ring acts as a flexible linker. Rotation around this bond is possible, leading to different relative orientations (conformers) of the two ring systems. The energy barrier to this rotation is influenced by steric hindrance between the rings and any adjacent substituents. The presence of two bulky groups in vicinal positions on a ring system can result in significant rotation of one ring with respect to the other. nih.gov The dynamics of this rotation can be studied using techniques like variable-temperature NMR, where the broadening and coalescence of signals can be analyzed to determine the energy barrier for interconversion between different rotamers. Computational chemistry methods can also be employed to model the rotational energy profile and identify the most stable conformations.

Tautomeric Forms and Prototropic Equilibria of this compound

Tautomerism is a fundamental concept in organic chemistry describing the isomerization of compounds through the migration of a proton and the shifting of double bonds. Prototropic tautomerism, specifically, involves the transfer of a proton between two different locations on a molecule. For this compound, two primary forms of tautomerism are of interest: the keto-enol tautomerism of the 4-hydroxyindole (B18505) core and the potential for prototropic shifts involving the piperidine and indole nitrogen atoms.

The 4-hydroxyindole scaffold of this compound allows for the existence of a keto-enol equilibrium. The enol form, which is the 4-hydroxyindole structure, is generally the more stable and predominant tautomer due to the aromaticity of the indole ring system. However, under certain conditions, it can exist in equilibrium with its keto tautomer, 4-oxo-4,5,6,7-tetrahydro-1H-indole.

The prototropic equilibria of this compound are also influenced by the acidic proton on the indole nitrogen and the basic nitrogen of the piperidine ring. The position of these labile protons can be influenced by the surrounding chemical environment, such as the solvent and pH.

While direct experimental studies on the tautomeric forms of this compound are not extensively available, the behavior of related 4-hydroxyindole compounds, such as psilocin, provides valuable insights. Psilocin, which is 4-hydroxy-N,N-dimethyltryptamine, also features a 4-hydroxyindole moiety and its metabolism involves transformations at this position. ricardinis.ptfrontiersin.org The metabolic pathways of psilocin to compounds like 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP) underscore the reactivity of the 4-hydroxyindole system. frontiersin.orgnih.govpsilosybiini.info

The stability of the different tautomers can be influenced by both intramolecular and intermolecular factors. Intramolecular hydrogen bonding between the hydroxyl group at the 4-position and the indole nitrogen can stabilize the enol form. Intermolecular hydrogen bonding with solvent molecules can also play a significant role in determining the predominant tautomeric form.

The potential tautomeric forms and prototropic equilibria for this compound are summarized in the table below.

| Tautomeric Form | Structural Features | Key Characteristics |

| Enol Form (4-Hydroxyindole) | Aromatic indole ring with a hydroxyl group at the 4-position. | Generally the most stable tautomer due to the preservation of aromaticity. |

| Keto Form (Indol-4-one) | A non-aromatic dihydroindole ring with a ketone group at the 4-position. | Less stable than the enol form, but may exist in equilibrium. |

| Zwitterionic Form | Proton transfer from the indole nitrogen to the piperidine nitrogen. | Can be significant in polar solvents and at specific pH ranges. |

In addition to the keto-enol tautomerism, the presence of both an acidic indole N-H and a basic piperidine nitrogen allows for the possibility of an intramolecular acid-base equilibrium, leading to a zwitterionic form. The extent to which this zwitterion is present depends on the relative pKa values of the indole proton and the protonated piperidine nitrogen, as well as the polarity of the solvent.

The study of tautomeric forms and prototropic equilibria is crucial for a comprehensive understanding of the chemical reactivity, physical properties, and biological activity of this compound. The predominance of a particular tautomer can significantly affect its receptor binding affinity and pharmacokinetic profile.

Molecular Interactions and Mechanistic Insights of 3 Piperidin 4 Yl 1h Indol 4 Ol in Vitro and Theoretical Studies

Receptor Binding and Ligand-Target Interactions

Information regarding the direct interaction of 3-piperidin-4-yl-1H-indol-4-ol with key central nervous system receptors is not available. The following subsections reflect the absence of specific binding data for this particular compound.

Serotonin (B10506) Receptor (5-HT) Binding Profiles (e.g., 5-HT1D, 5-HT2A)

No published studies were identified that specifically detail the in vitro binding affinities or functional activities of this compound at serotonin receptor subtypes, including 5-HT1D and 5-HT2A.

Dopamine (B1211576) Receptor (D) Binding Profiles (e.g., D2, D3)

There is no available data from radioligand binding assays or other in vitro functional assays to characterize the binding profile of this compound at dopamine D2, D3, or other dopamine receptor subtypes.

Opioid Receptor Binding (e.g., NOP, MOP)

The affinity and selectivity of this compound for opioid receptors, such as the nociceptin (B549756) (NOP) and mu-opioid (MOP) receptors, have not been reported in the scientific literature.

Sigma Receptor (σ1, σ2) Binding and Selectivity

Specific binding affinities and selectivity profiles for this compound at sigma-1 (σ1) and sigma-2 (σ2) receptors are not documented in existing research.

Cannabinoid Receptor (CB1) Allosteric Modulation

There is no evidence or published research to suggest or confirm that this compound acts as an allosteric modulator at the cannabinoid CB1 receptor.

Other Potential Receptor Interactions (e.g., Histamine (B1213489) H3)

Interactions between this compound and other receptors, such as the histamine H3 receptor, have not been investigated or reported in the available literature.

Enzyme Inhibition and Modulation Studies (In vitro)

While direct experimental data on the enzyme inhibition and modulation by this compound is limited in publicly available literature, the structural motifs of the molecule, namely the piperidine (B6355638) and indole (B1671886) rings, are present in numerous biologically active compounds. This allows for a theoretical assessment of its potential interactions with various enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. dergipark.org.tr Although no specific studies on the tyrosinase inhibitory activity of this compound have been reported, various piperidine and indole derivatives have been investigated for this property. nih.gov The inhibitory potential of such compounds often depends on their ability to chelate the copper ions in the active site of the enzyme. The presence of a hydroxyl group on the indole ring of this compound could potentially contribute to its interaction with the tyrosinase active site.

Table 1: Tyrosinase Inhibition by Structurally Related Compounds

| Compound Name | Scaffold | IC50 (µM) | Reference |

|---|---|---|---|

| Kojic Acid | Pyranone | 10-300 | researchgate.net |

| 4-Hexylresorcinol | Resorcinol | Similar to Kojic Acid | nih.gov |

| (S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl) methyl 2-amino-3-phenylpropanoate | Hydroxypyridinone | 12.6 (monophenolase), 4.0 (diphenolase) | nih.gov |

| 7,3',4'-trihydroxyisoflavone | Isoflavone | 5.23 | nih.gov |

Note: This table presents data for compounds structurally related to this compound to provide context for potential activity, as direct data for the specified compound is not available.

Glycogen Synthase Kinase-3β (GSK-3β) Modulation

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders and cancer. Several inhibitors of GSK-3β containing piperidine or indole moieties have been developed. For instance, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent ATP-competitive GSK-3β inhibitors. nih.gov Furthermore, a pyrimido[4,5-b]indole derivative demonstrated a half-maximal inhibitory concentration (IC50) of 2.24 µM in a cellular GSK-3β assay. mdpi.com These findings suggest that the piperidinyl-indolyl scaffold of this compound could potentially interact with the ATP-binding site of GSK-3β.

Complement System Factor B Inhibition

The complement system is a part of the innate immune system, and its overactivation can lead to inflammatory and autoimmune diseases. Factor B is a key enzyme in the alternative pathway of the complement system. Notably, a compound with a similar core structure, 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), has been identified as a potent and selective inhibitor of Factor B. nih.gov Additionally, other indole derivatives have been shown to possess complement inhibitory activities. nih.gov This strongly suggests that the this compound scaffold is a relevant pharmacophore for the inhibition of Factor B. The interaction is likely to occur at the active site of the enzyme, preventing its participation in the formation of the C3 convertase.

Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes. Inhibition of ENTs can modulate nucleoside-dependent signaling pathways and is a strategy in cancer and antiviral therapies. While direct studies on this compound are not available, various heterocyclic compounds have been shown to inhibit ENT1. nih.gov The ability of a molecule to inhibit ENTs is dependent on its size, shape, and the presence of specific functional groups that can interact with the transporter's binding pocket.

Molecular Recognition and Binding Site Analysis

The potential for this compound to interact with biological targets is largely determined by its three-dimensional structure and the functional groups it presents.

Hydrogen Bonding Networks

The this compound molecule contains several functional groups capable of forming hydrogen bonds, which are crucial for molecular recognition and binding to protein targets. The hydroxyl (-OH) group on the indole ring can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the indole ring (N-H) can act as a hydrogen bond donor, and the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor.

In a crystalline state, it is expected that these groups would participate in an extensive network of intermolecular hydrogen bonds. nih.gov For example, the N-H of the indole could form a hydrogen bond with the oxygen of the hydroxyl group of a neighboring molecule, or with the nitrogen of the piperidine ring. Similarly, the hydroxyl group could donate a hydrogen bond to the nitrogen of the piperidine or the π-electron system of the indole ring of another molecule. The specific nature of these hydrogen bonding networks would depend on the crystal packing and the presence of any solvent molecules. In the context of a protein binding site, these same functional groups would be available to form specific hydrogen bonds with amino acid residues, contributing to the binding affinity and selectivity of the compound.

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Atom | Type |

|---|---|---|

| Indole | N-H | Donor |

| Indole | -OH | Donor and Acceptor |

| Piperidine | N | Acceptor |

Hydrophobic Interactions

The molecular structure of this compound inherently possesses distinct hydrophobic regions that are crucial for its interaction with biological targets. The piperidine ring, in its chair conformation, and the indole nucleus both contribute significantly to the compound's lipophilic character.

In theoretical studies of similar indole-piperidine hybrids, the piperidine moiety is often observed to engage in hydrophobic interactions within the catalytic or allosteric pockets of enzymes and receptors. nih.gov These interactions typically involve van der Waals forces with nonpolar amino acid residues such as valine, leucine, isoleucine, and alanine. The indole ring itself, being an aromatic heterocyclic system, actively participates in forming hydrophobic contacts. Molecular docking simulations of various indole derivatives consistently show the indole nucleus positioned within hydrophobic pockets of target proteins. mdpi.com

Table 1: Predicted Hydrophobic Interacting Residues for a Generic Indole-Piperidine Scaffold This table is illustrative and based on common findings in molecular docking studies of similar compounds.

| Interacting Moiety | Commonly Observed Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Piperidine Ring | Valine, Leucine, Isoleucine | van der Waals |

| Indole Ring (Benzene portion) | Phenylalanine, Tryptophan, Tyrosine | van der Waals, π-π stacking |

| Indole Ring (Pyrrole portion) | Alanine, Proline | van der Waals |

π-Stacking and Aromatic Interactions

The indole nucleus of this compound is a key participant in π-stacking and other aromatic interactions. These non-covalent interactions are critical for the stability of ligand-protein complexes. mdpi.comvub.benih.gov Quantum chemical studies on 3-methylindole, a proxy for the indole side chain of tryptophan, have detailed the nature of these π-π stacking interactions. mdpi.comvub.benih.gov

Theoretical models predict that the electron-rich π-system of the indole ring can interact favorably with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding site. mdpi.com These interactions can manifest as parallel-displaced or T-shaped (edge-to-face) π-stacking. Molecular docking and dynamics simulations of indole derivatives binding to various receptors have confirmed the prevalence of such interactions. nih.gov For instance, studies on indole derivatives targeting serotonin receptors have highlighted π–π stacking interactions with specific phenylalanine residues as being crucial for binding. nih.gov

The hydroxyl group at the 4-position can modulate the electronic properties of the indole ring, potentially influencing the strength and geometry of these π-interactions. Furthermore, the 4-hydroxyindole (B18505) moiety can engage in hydrogen bonding, which can be a critical factor in its binding affinity and selectivity. Computational studies on tryptamine (B22526) psychedelics have shown that a hydroxyl group at the 4th position of the indole ring is crucial for forming stable hydrogen bonds with specific residues in the 5-HT2A receptor, thereby contributing significantly to binding affinity. nih.gov

Table 2: Potential Aromatic and Hydrogen Bonding Interactions for this compound This table is a theoretical projection based on studies of related 4-hydroxyindole and indole-piperidine compounds.

| Molecular Feature | Potential Interacting Partner | Interaction Type | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Indole π-system | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | -2 to -5 |

| 4-Hydroxyl group (Donor) | Aspartate, Glutamate, Serine (side chain carbonyl) | Hydrogen Bond | -3 to -6 |

| 4-Hydroxyl group (Acceptor) | Serine, Threonine, Asparagine (side chain hydroxyl/amide) | Hydrogen Bond | -2 to -4 |

| Piperidine N-H (Donor) | Aspartate, Glutamate | Hydrogen Bond / Salt Bridge | -4 to -8 |

Conformational Changes Upon Binding

The binding of a flexible ligand like this compound to a protein target is a dynamic process that often involves conformational adjustments in both the ligand and the protein, a concept known as "induced fit." The piperidine ring, which typically exists in a low-energy chair conformation, and the rotatable bond connecting it to the indole ring, allow for considerable conformational flexibility.

In vitro and theoretical studies on related piperidine-containing ligands suggest that the specific conformation adopted upon binding is critical for optimal interaction with the target. nih.gov The piperidine ring can adopt different orientations to best fit into a hydrophobic pocket. For instance, the axial or equatorial positioning of the indole substituent on the piperidine ring can significantly impact binding affinity. nih.gov

Theoretical studies on N-acylpiperidines have shown that pseudoallylic strain can force substituents into an axial orientation, which can have implications for how the molecule presents itself to a binding site. nih.gov While this compound is not N-acylated, the principle of conformational preference to minimize steric hindrance and maximize favorable interactions is still applicable.

Upon entering a binding site, the torsional angle between the indole and piperidine rings is likely to adjust to optimize interactions such as hydrogen bonds and hydrophobic contacts. The 4-hydroxyl group on the indole ring could play a role in anchoring one end of the molecule through a strong hydrogen bond, thereby restricting the conformational freedom of the rest of the molecule and favoring a specific bound conformation. This conformational selection or induction is a key determinant of the ligand's biological activity.

Structure Activity Relationship Sar Studies of 3 Piperidin 4 Yl 1h Indol 4 Ol Analogs

Impact of Indole (B1671886) Ring Substitution on Activity

Modifications to the indole ring have proven to be critical in modulating the activity of this class of compounds. The substitutions at various positions on the indole nucleus, including the indole N-H, the 4-hydroxyl group, and other positions on the benzene (B151609) portion of the ring, have significant effects on potency and selectivity.

The indole N-H group is a crucial feature for the biological activity of 3-piperidin-4-yl-1H-indol-4-ol analogs. It is believed to act as a hydrogen bond donor, interacting with key residues in the target protein. To investigate the importance of this group, researchers have synthesized N-methylated analogs. These studies have shown that the introduction of a methyl group at the indole nitrogen leads to a complete loss of activity. nih.gov This finding strongly suggests that the N-H group is essential for binding and subsequent biological effects. The delocalization of the lone pair of electrons on the nitrogen atom across the bicyclic indole core influences the nucleophilic character at the C3 position and the acidity of the C3-H bond, which are important for its reactivity. mdpi.com

The hydroxyl group at the 4-position of the indole ring is another key determinant of activity. This group is thought to form a critical hydrogen bond with the target receptor. The importance of this hydroxyl group has been demonstrated through the synthesis of analogs where it is replaced with other functional groups. For instance, replacement of the 4-OH group with a hydrogen atom or a methoxy (B1213986) group generally leads to a significant decrease or complete loss of biological activity. This highlights the essential role of the 4-hydroxyl group as a hydrogen bond donor in the interaction with the target.

| Compound | Modification at 4-position | Relative Activity |

|---|---|---|

| Parent Compound | -OH | High |

| Analog A | -H | Low |

| Analog B | -OCH3 | Low |

Halogen Substituents : The introduction of halogen atoms, such as fluorine or chlorine, at various positions on the indole ring has been shown to modulate activity. For example, fluorine substitution at the 5-position of the indole ring can lead to an increase in potency. nih.gov In some series, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net The position of the halogen is also critical, with substitution at certain positions being more favorable than others. researchgate.net

Alkyl Groups : The addition of small alkyl groups, such as a methyl group, to the indole ring can also influence activity. The effect of alkyl substitution is highly dependent on the position of the substituent. For instance, a methyl group at the 2-position of the indole can be well-tolerated, while substitution at other positions may lead to a decrease in activity. The introduction of a prenyl substituent at the C-3 position of a 4,6-disubstituted indole has been achieved through a highly regioselective electrophilic aromatic substitution reaction. nih.gov

| Compound | Indole Substitution | Effect on Activity |

|---|---|---|

| Analog C | 5-Fluoro | Increased Potency nih.gov |

| Analog D | 7-Chloro | Decreased Potency |

| Analog E | 2-Methyl | Maintained Activity |

Significance of Piperidine (B6355638) Ring Substitutions on Activity

The piperidine ring is another critical component of the this compound scaffold, and modifications to this ring have profound effects on biological activity. The piperidine ring itself is a common structural motif in many natural products and pharmaceutical agents. researchgate.net

The nitrogen atom of the piperidine ring offers a convenient point for chemical modification. A variety of substituents have been introduced at this position to explore their impact on activity. In a series of 3-piperidin-4-yl-1H-indoles developed as potential antimalarial agents, it was found that the scaffold is generally intolerant to most N-piperidinyl modifications. nih.gov However, subtle changes can lead to significant differences in activity. For instance, the introduction of small alkyl groups, such as a methyl or ethyl group, can be tolerated, while larger, bulkier groups often lead to a decrease in potency. The nature of the substituent also plays a role; for example, the introduction of a polar group may enhance solubility but could negatively impact binding affinity.

| Compound | N-Piperidinyl Substituent | Biological Activity |

|---|---|---|

| Analog F | -H | Active |

| Analog G | -CH3 | Active |

| Analog H | -Benzyl | Inactive |

The stereochemistry of the piperidine ring and its substituents can play a crucial role in the biological activity of these compounds. The three-dimensional arrangement of atoms can significantly affect how the molecule binds to its target. Studies on related piperidine-containing compounds have shown that different stereoisomers can exhibit vastly different biological activities. For instance, in a series of 3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives, the stereochemistry was found to have a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of these analogs to achieve the desired biological profile. The diastereoselective synthesis of piperidines is an active area of research to control their stereochemistry. nih.gov

Linker Chemistry and Scaffold Modifications

The connection between the indole core and the piperidine ring, as well as the composition of the scaffold itself, are critical determinants of a molecule's interaction with its biological target. Researchers have systematically altered these features to probe the geometric and electronic requirements for optimal activity.

The length of the linker connecting a core scaffold to a binding moiety can profoundly impact the compound's affinity for its target protein. In studies on related tricyclic indole analogs, which incorporate the indole and piperidine rings into a fused system, the linker length used to tether an additional aromatic binding group was found to be a critical factor for potency. nih.gov

Specifically, when a 1-naphthyl group was connected to the core scaffold, compounds featuring a four-atom linker consistently demonstrated significantly higher affinity for the target protein, Mcl-1, compared to those with a shorter, three-atom linker. nih.gov This preference was stark, with the three-atom linker analogs exhibiting over a 10-fold higher (weaker) inhibition constant (Kᵢ) than their four-atom counterparts. nih.gov This suggests that the longer linker allows the attached moiety to access and occupy a binding pocket more effectively, leading to a substantial increase in affinity. nih.gov This SAR trend was observed consistently across different C-ring moieties within the tricyclic system. nih.gov

In other related series, polar functionalities have been attached to the indole ring via methyl, ethyl, and propyl linkers, indicating that exploration of linker length is a common strategy in defining the SAR for this class of compounds. nih.gov The consistent advantage of the four-atom linker in the tricyclic series underscores the importance of optimizing this parameter to achieve high-potency compounds.

| Compound ID | Core Scaffold (C-Ring Moiety) | Linker Length (atoms) | Mcl-1 Kᵢ (μM) |

|---|---|---|---|

| 16 | Thiazine (B8601807) | 3 | 1.5 |

| 19 | Thiazine | 4 | 0.12 |

| 17 | Piperidine | 3 | 2.8 |

| 20 | Piperidine | 4 | 0.22 |

| 18 | Morpholine (B109124) | 3 | 3.0 |

| 21 | Morpholine | 4 | 0.14 |

Scaffold modification, often termed "scaffold hopping," is a key strategy to improve a compound's properties by replacing a core structural element with a different ring system. nih.gov This can be done to enhance metabolic stability, modulate solubility, or explore new binding interactions. nih.gov In the context of 3-piperidinyl-indole analogs, this has involved both the replacement of the piperidine ring and the introduction of new aromatic groups.

In the development of tricyclic Mcl-1 inhibitors, the 6-membered piperidine C-ring was compared with other heterocyclic systems. nih.gov Analogs containing a thiazine (sulfur-containing) or morpholine (oxygen-containing) C-ring were found to be slightly preferred over the piperidine analog, suggesting that the introduction of heteroatoms can be beneficial for binding affinity. nih.gov Further exploration showed that a 7-membered thiazepine ring was also well-tolerated. nih.gov Interestingly, incorporating polar functional groups by oxidizing the sulfur atom in the thiazine ring to a sulfoxide (B87167) or a sulfone led to even higher affinity. nih.gov This strategy can be advantageous for improving drug-like properties, as sulfones generally exhibit greater aqueous solubility and metabolic stability than the corresponding sulfides. nih.gov

Beyond modifying the core, the introduction of additional aromatic moieties has been explored. Tethering a 1-naphthyl group to the tricyclic indole core via an optimized four-atom linker was a key step in achieving high potency. nih.gov This demonstrates that combining scaffold modifications with the addition of appropriately positioned aromatic groups can lead to synergistic improvements in binding affinity. nih.govnih.gov General medicinal chemistry principles also support the replacement of metabolically labile phenyl rings with more electron-deficient heterocycles like pyridine (B92270) or pyrazole (B372694) to block oxidative metabolism. nih.gov

| Compound ID | C-Ring Moiety | Tethered Aromatic Group | Mcl-1 Kᵢ (μM) |

|---|---|---|---|

| 20 | Piperidine | 1-Naphthyl | 0.22 |

| 19 | Thiazine | 1-Naphthyl | 0.12 |

| 21 | Morpholine | 1-Naphthyl | 0.14 |

| 23 | Thiazepine | 1-Naphthyl | 0.13 |

| 24 | Thiazepine Sulfoxide | 1-Naphthyl | 0.076 |

| 25 | Thiazepine Sulfone | 1-Naphthyl | 0.061 |

Lead Optimization Strategies and Identified Chemotypes

A prominent example of this process involves the identification of the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. nih.gov Starting from a hit discovered in an HTS whole-cell screen against Plasmodium falciparum, a series of thirty-eight analogs were synthesized to explore the SAR. nih.gov The primary optimization strategy focused on creating diversity by modifying the N-piperidinyl position. nih.gov

The SAR exploration revealed that the 3-piperidin-4-yl-1H-indole core is largely intolerant to most modifications at the piperidine nitrogen. nih.gov However, this systematic approach successfully identified a new lead compound, 10d ((4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone), which exhibited promising lead-like properties. nih.gov This optimized compound showed activity against both drug-sensitive and drug-resistant strains of the malaria parasite (EC₅₀ values ~3 μM), good selectivity, and no cross-resistance with the known antimalarial chloroquine. nih.gov The identification of this compound validated the 3-piperidin-4-yl-1H-indole scaffold as a viable chemotype for further development into new antimalarial agents. nih.gov

| Compound Stage | Compound ID | Key Structural Feature | Activity (EC₅₀ vs. P. falciparum) | Key Properties |

|---|---|---|---|---|

| Initial HTS Hit | N/A | Core 3-piperidin-4-yl-1H-indole scaffold | Active in screen | Validated as a starting point |

| Optimized Lead | 10d | N-piperidinyl pyridin-3-ylmethanone | ~3 μM | Lead-like properties (MW=305, cLogP=2.42), selective, no cross-resistance nih.gov |

Computational and Theoretical Studies of 3 Piperidin 4 Yl 1h Indol 4 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are foundational to modern computational chemistry, providing a lens into the electronic nature of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its approximations) for a given molecule, yielding information about its geometry, energy, and electronic properties. nih.gov

DFT, particularly using hybrid functionals like B3LYP, has become a popular and cost-effective method for studying organic molecules. tandfonline.comnih.gov It calculates the electron density of a system to determine its energy and other properties. thaiscience.info Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data, though they are often more computationally intensive. nih.gov These calculations are crucial for understanding the fundamental characteristics that govern the behavior of a molecule like 3-piperidin-4-yl-1H-indol-4-ol.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and can readily undergo electronic transitions. nih.govnih.govnih.gov In contrast, a large energy gap indicates high kinetic stability and lower chemical reactivity. nih.gov For related heterocyclic compounds, DFT calculations have been used to determine these energies, showing that charge transfer occurs within the molecule. nih.govtandfonline.comnih.gov

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. tandfonline.comresearchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. thaiscience.infonih.gov

Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. nih.gov

Green: Regions of neutral or near-zero potential. tandfonline.com

For a molecule like this compound, an MEP map would likely show negative potential around the hydroxyl oxygen and the indole (B1671886) nitrogen, and positive potential near the hydrogens of the NH and OH groups.

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate a suite of global reactivity descriptors that predict the stability and reactivity of a molecule. thaiscience.info These parameters, derived from DFT calculations, provide quantitative measures of a molecule's chemical behavior. Studies on similar piperidin-4-one and pyrazolo[3,4-d]pyrimidine structures demonstrate the utility of these descriptors. nih.govnih.gov

A narrow frontier orbital gap is a key indicator of high chemical reactivity and the potential for intramolecular charge transfer. nih.gov The following table details the common quantum chemical parameters and their significance, with example values often seen in related heterocyclic compounds.

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the ability of a species to accept electrons; a high value indicates a good electrophile. nih.gov |

This table is illustrative and based on general principles of quantum chemical calculations applied to similar compounds.

Quantum chemical calculations can precisely model the distribution of electronic charge across a molecule. This is often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov These methods assign partial charges to each atom, revealing the electronic landscape. For instance, in related molecules, electronegative nitrogen and oxygen atoms consistently show negative Mulliken charges, while many carbon and hydrogen atoms exhibit positive charges. thaiscience.info

The electrostatic potential is the force experienced by a positive test charge placed near the molecule. youtube.comyoutube.com As visualized in an MEP map, this potential highlights the electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions, such as how a ligand might interact with a protein's active site. tandfonline.comthaiscience.info

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov It is instrumental in drug discovery for predicting how a potential drug molecule, such as this compound, might bind to a specific biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on binding affinity. nih.govnih.gov